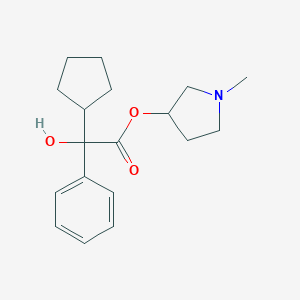

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate

Description

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate (CAS: 13118-11-1) is a synthetic organic compound with the molecular formula C₁₈H₂₅NO₃ and a molecular weight of 303.40 g/mol . It is structurally characterized by a pyrrolidine ring substituted with a methyl group at the 1-position, a cyclopentyl group, and a phenylacetate moiety. This compound is primarily used in laboratory research as a precursor or intermediate in the synthesis of glycopyrrolate (an anticholinergic drug) and related pharmaceuticals .

Properties

IUPAC Name |

(1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGMKPGXRHJNKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927111 | |

| Record name | 1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13118-11-1 | |

| Record name | 1-Methyl-3-pyrrolidinyl α-cyclopentyl-α-hydroxybenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13118-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-pyrrolidinyl cyclopentylmandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013118111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidin-3-yl cyclopentylphenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLPYRROLIDIN-3-YL-2-CYCLOPENTYL-2-HYDROXY-2-PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79E4GF757C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Multi-Step Synthesis via Intermediate Salt Formation

A patent-pending method (EP3237378B1) describes a multi-step synthesis leveraging diastereomeric salt formation for purification:

-

Step 1 : React (RS/SR)-1-methylpyrrolidin-3-yl-2-cyclopentyl-2-hydroxy-2-phenylacetate with 5-nitroisophthalic acid in a solvent/water mixture.

-

Step 2 : Heat the mixture to reflux, followed by cooling to precipitate the diastereomeric salt.

-

Step 3 : Liberate the free base using methyl bromide in an organic solvent.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Solvent System | Ethanol/water (3:1 v/v) |

| Reflux Temperature | 78°C |

| Cooling Rate | 0.5°C/min to 25°C |

| Salt Yield | 85–92% (reported) |

This method enhances enantiomeric purity, critical for pharmaceutical applications.

Enantioselective Synthesis Using Chiral Starting Materials

To achieve high enantiomeric excess (ee), chiral precursors like (R)-(-)-cyclopentylmandelic acid and (S)-(+)-1-methyl-3-pyrrolidinol are employed. The reaction proceeds via a Mitsunobu-like mechanism, utilizing lithium hexamethyldisilazane (LiHMDS) as a base to deprotonate the hydroxyl group, followed by nucleophilic acyl substitution.

Key Data :

-

Coupling Agent: CDI or DCC (dicyclohexylcarbodiimide).

-

ee: >98% when using enantiomerically pure starting materials.

Reaction Conditions and Optimization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Reaction Rate (Relative) |

|---|---|---|

| Toluene | 2.4 | 1.0 (Baseline) |

| THF | 7.5 | 2.3 |

| DMF | 36.7 | 0.7 (Side reactions) |

Polar aprotic solvents like THF accelerate the reaction but may necessitate lower temperatures (-78°C) to suppress epimerization.

Purification and Isolation Techniques

Diastereomeric Salt Crystallization

The patented method exploits differential solubility of diastereomeric salts:

| Component | Solubility in Ethanol/Water (g/100 mL) |

|---|---|

| (RS/SR)-Ester-5-nitroisophthalate salt | 0.12 |

| Unreacted starting material | 1.8 |

Crystallization at 0–5°C achieves >99% purity after two recrystallizations.

Chromatographic Resolution

Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, though this is cost-prohibitive for industrial-scale production.

Comparative Analysis of Synthetic Methods

| Method | Steps | Enantiomeric Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Esterification | 1 | 80–85% ee | High | Moderate |

| Salt Formation | 3 | >99% ee | Moderate | High |

| Chiral Pool Synthesis | 2 | >98% ee | Low | Low |

The salt formation method balances purity and scalability, making it preferable for Good Manufacturing Practice (GMP) compliance.

Chemical Reactions Analysis

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of cyclopentyl mandelic acid derivatives, while reduction can yield different pyrrolidinyl derivatives .

Scientific Research Applications

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of glycopyrrolate, which is an antimuscarinic agent used to treat conditions such as peptic ulcers, sialorrhea, hyperhidrosis, and overactive bladder . In biology and medicine, the compound is studied for its potential therapeutic effects and its role in drug development. In the industry, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of glycopyrrolate, it contributes to the antimuscarinic effects of the final product. Glycopyrrolate works by blocking the action of acetylcholine on muscarinic receptors, thereby reducing the secretion of various glands and relaxing smooth muscles . The exact molecular targets and pathways involved in the action of this compound itself are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound belongs to a class of quaternary ammonium derivatives with anticholinergic activity. Below is a detailed comparison with analogs:

Glycopyrrolate

- Chemical Structure : Glycopyrrolate ((1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate bromide) differs by the addition of a dimethylammonium group and a bromide counterion , making it a charged quaternary ammonium compound .

- Pharmacological Activity : Glycopyrrolate is FDA-approved for reducing saliva production, whereas 1-methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate lacks direct therapeutic approval and is used as a synthetic intermediate .

- Physicochemical Properties : Glycopyrrolate has higher polarity due to its ionic nature, resulting in different solubility profiles (e.g., water solubility) compared to the neutral ester form of the target compound .

(S,R)-[11C]1-Methylpiperidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate

- Structural Difference : Replaces the pyrrolidine ring with a piperidine ring and incorporates a carbon-11 isotope for positron emission tomography (PET) imaging .

- Receptor Affinity: This analog shows subtype-selective binding to muscarinic acetylcholine receptors (M1–M5). Autoradiography studies reveal partial M2–M5 receptor involvement, unlike glycopyrrolate derivatives, which are non-selective .

AHR 376 (Hydrochloride Salt)

- Modification : The hydrochloride salt form (CAS: 13118-10-0) has enhanced solubility in polar solvents like DMSO, with a molecular weight of 339.86 g/mol .

- Applications : Used in preclinical studies for pharmacokinetic and toxicity profiling, contrasting with the free base form’s role in synthesis .

Glycopyrrolate Impurities

- Related Compound B : Identical in structure to the target compound but classified as a process-related impurity in glycopyrrolate batches .

Physicochemical and Pharmacological Data Comparison

Key Research Findings

Stereochemical Impact : The (S,R) configuration in piperidine-based analogs enhances M1 receptor selectivity, whereas pyrrolidine derivatives like the target compound show broader receptor interactions .

Synthetic Utility : The compound’s stability under refrigeration (2–8°C) and solubility in organic solvents make it ideal for multistep glycopyrrolate synthesis .

Safety Profile : Classified as harmful if swallowed (H302), requiring stricter handling protocols compared to its hydrochloride salt form, which has better solubility but similar toxicity .

Biological Activity

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate, commonly referred to as a glycopyrrolate-related compound, has garnered attention for its potential biological activities. This compound is structurally characterized by a pyrrolidine ring and a cyclopentyl group, contributing to its pharmacological properties.

- Molecular Formula : C18H25NO3

- Molecular Weight : 303.40 g/mol

- CAS Number : 13118-11-1

- IUPAC Name : (1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate

Biological Activity

This compound exhibits various biological activities, primarily linked to its role as an impurity in glycopyrrolate formulations. Its significance lies in its potential interactions with muscarinic receptors, which are critical in regulating numerous physiological functions.

The compound is believed to act as an antagonist at muscarinic acetylcholine receptors, similar to glycopyrrolate. This action can lead to:

- Bronchodilation : Useful in treating respiratory conditions such as chronic obstructive pulmonary disease (COPD).

- Reduction of Salivation : Employed in pre-anesthetic medication to minimize secretions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Permeability : Yes, indicating potential central nervous system effects.

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | CYP2D6 Inhibitor |

Case Studies and Research Findings

- Study on Respiratory Effects : A study investigated the bronchodilatory effects of various glycopyrrolate-related compounds, including 1-methylpyrrolidin derivatives. Results indicated significant improvements in airway resistance and lung function in animal models, suggesting therapeutic potential for asthma and COPD management.

- Toxicological Assessment : Research assessing the toxicological profile highlighted that while the compound exhibits beneficial pharmacological effects, it also poses risks of side effects such as dry mouth and blurred vision due to its anticholinergic properties.

- Comparative Analysis with Glycopyrrolate : A comparative study between glycopyrrolate and its related compounds demonstrated that while glycopyrrolate is effective, the derivatives like 1-methylpyrrolidin-3-yl 2-cyclopentyl derivatives showed enhanced receptor selectivity and reduced side effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves esterification of 2-cyclopentyl-2-hydroxy-2-phenylacetic acid with 1-methylpyrrolidin-3-ol under acidic or catalytic conditions. A published procedure for analogous esters (e.g., methyl 2-hydroxy-2-phenylacetate derivatives) refluxes intermediates in ethanol with palladium catalysts, achieving yields up to 88% after recrystallization . Optimization may involve adjusting solvent polarity (e.g., cyclohexane/iPr2O for crystallization), catalyst loading (e.g., 10% Pd/C), and reaction time (8–12 hours). Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization employs a combination of <sup>1</sup>H/<sup>13</sup>C NMR to verify the ester linkage, hydroxyl group, and cyclopentyl/phenyl substituents. High-resolution mass spectrometry (HRMS) confirms the molecular formula (C18H25NO3; exact mass 303.1834). Polarimetry or chiral HPLC may resolve stereochemistry if the compound has enantiomeric forms .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer : Reverse-phase HPLC with UV detection (210–254 nm) is standard for impurity profiling. For example, related pharmaceutical impurities (e.g., Ethylphenidate Hydrochloride) are quantified using EP-grade methods with LOD < 0.1% . Mass spectrometry (LC-MS/MS) identifies structural analogs or degradation products, such as hydrolyzed esters or oxidized pyrrolidine derivatives .

Advanced Research Questions

Q. How do steric effects from the cyclopentyl and phenyl groups influence the compound’s reactivity or stability in aqueous media?

- Methodological Answer : The bulky 2-cyclopentyl-2-phenyl substituents create steric hindrance, slowing ester hydrolysis. Accelerated stability studies (e.g., pH 1–9 buffers at 40°C) can quantify degradation rates. NMR or IR spectroscopy tracks hydrolysis products (e.g., free carboxylic acid). Computational modeling (DFT) predicts susceptible bonds under physiological conditions .

Q. What metabolic pathways and pharmacokinetic profiles are observed for this compound in preclinical models?

- Methodological Answer : In vivo studies using radiolabeled analogs (e.g., <sup>14</sup>C-tagged esters) identify hepatic CYP450-mediated oxidation of the pyrrolidine ring or ester cleavage. Pharmacokinetic parameters (t1/2, Cmax) are measured via LC-MS/MS in plasma/tissue homogenates. Comparative studies with Glycopyrrolate (a related anticholinergic) may reveal differences in bioavailability due to structural modifications .

Q. How can contradictions in reported biological activity (e.g., receptor affinity vs. functional assays) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell membrane permeability vs. in vitro binding). Radioligand displacement assays (e.g., muscarinic receptor subtypes) paired with functional assays (e.g., calcium flux) clarify efficacy. Molecular docking studies correlate steric/electronic features with activity, while knockout models validate target specificity .

Q. What strategies mitigate racemization during synthesis or storage of enantiomerically pure forms?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) enforce stereochemical control. Storage under inert atmospheres at −20°C prevents racemization. Stability-indicating chiral HPLC monitors enantiomeric excess over time .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate the compound’s therapeutic index?

- Methodological Answer : Use log-dose increments (e.g., 0.1–100 µM) in cell viability assays (MTT/XTT) and functional readouts (e.g., ion channel inhibition). Calculate EC50/IC50 values with nonlinear regression (GraphPad Prism). Parallel toxicity assays (hemolysis, hepatocyte viability) establish selectivity ratios .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., GPCRs, ion channels)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.